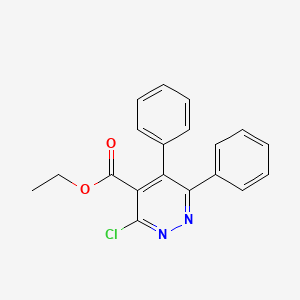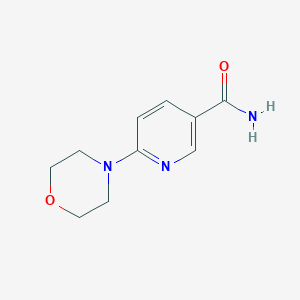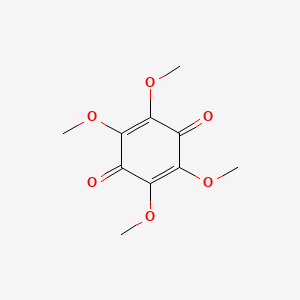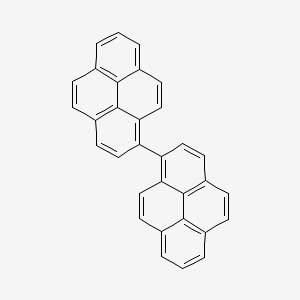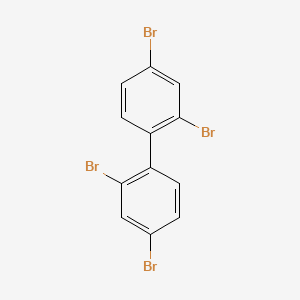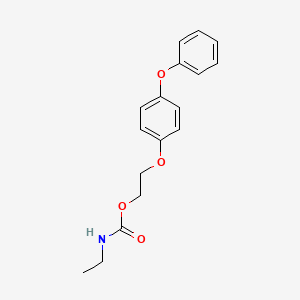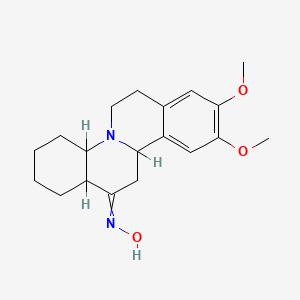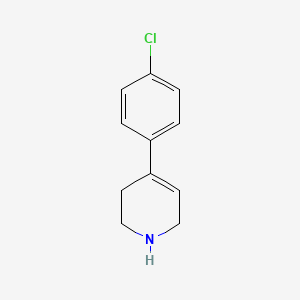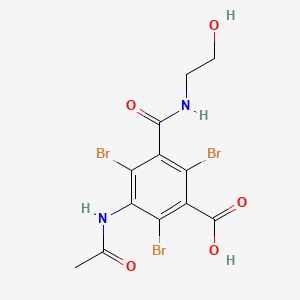
cockroach myoactive peptide i
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cockroach myoactive peptide i is a synthetic organic compound belonging to the amide class of compounds. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This functional group is pivotal in various biological and chemical processes. This compound, like other amides, exhibits unique chemical properties due to the resonance stabilization between the carbonyl and the nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cockroach myoactive peptide i can be synthesized through several methods. One common approach is the nucleophilic acyl substitution of acyl halides or anhydrides with amines. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Another method involves the partial hydrolysis of nitriles under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often employs electrosynthesis techniques. This method is favored for its sustainability and efficiency. The process involves the electrochemical reduction of substrates such as amines to make them more nucleophilic, facilitating the formation of the amide bond . Additionally, enzymatic methods using biocatalysts like Candida antarctica lipase B have been developed for green and efficient amide synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: cockroach myoactive peptide i undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of this compound typically yields amines.
Substitution: Nucleophilic substitution reactions involving this compound can lead to the formation of different amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
cockroach myoactive peptide i has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cockroach myoactive peptide i involves its interaction with specific molecular targets. The carbonyl group in the amide can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrogen atom can participate in nucleophilic reactions, further modulating the activity of the compound .
Vergleich Mit ähnlichen Verbindungen
Acetamide: A simple amide with a similar structure but different reactivity.
Formamide: Another simple amide, often used as a solvent and reagent in organic synthesis.
Benzamide: An aromatic amide with distinct chemical properties due to the presence of a benzene ring.
Uniqueness of Gvapspat Amide: cockroach myoactive peptide i stands out due to its specific structural features and the unique reactivity of its functional groups. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
93208-51-6 |
|---|---|
Molekularformel |
C46H60N12O12 |
Molekulargewicht |
973 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C46H60N12O12/c1-23(2)38(57-40(64)28-14-15-37(62)51-28)45(69)55-32(20-36(48)61)43(67)53-30(17-24-9-4-3-5-10-24)41(65)56-33(22-59)46(70)58-16-8-13-34(58)44(68)54-31(19-35(47)60)42(66)52-29(39(49)63)18-25-21-50-27-12-7-6-11-26(25)27/h3-7,9-12,21,23,28-34,38,50,59H,8,13-20,22H2,1-2H3,(H2,47,60)(H2,48,61)(H2,49,63)(H,51,62)(H,52,66)(H,53,67)(H,54,68)(H,55,69)(H,56,65)(H,57,64)/t28-,29-,30-,31-,32-,33-,34-,38-/m0/s1 |
InChI-Schlüssel |
KPWMFAZVGQWJCD-DWIHLTNRSA-N |
SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Sequenz |
XVNFSPNW |
Synonyme |
Glu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 glutamyl-valyl-asparaginyl-phenylalanyl-seryl-prolyl-asparaginyl-tryptophanamide GVAPSPAT amide hypertrehalosemic hormone I hypertrehalosemic peptide I neurohormone D neurohormone D, Periplaneta americana Pea-CAH-I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1618515.png)
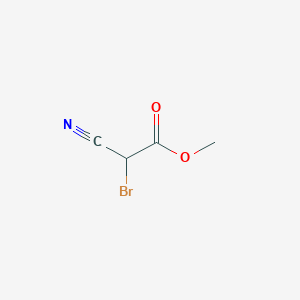
![2-Phenyloxazolo[4,5-c]pyridine](/img/structure/B1618519.png)
